2-Oxo-2-(phenethylamino)ethyl 2,5-dimethylbenzoate is a chemical compound with the molecular formula and a molecular weight of 313.38 g/mol. This compound is classified under the category of organic compounds, specifically as an amine derivative due to the presence of a phenethylamine moiety. It is utilized in various scientific applications, particularly in medicinal chemistry and pharmacological research.
This compound can be sourced from chemical databases such as PubChem, where it is cataloged under the compound ID 8535482. It is primarily classified as a benzoate ester with oxo and amino functional groups, indicating its potential reactivity and biological activity. The structure includes a dimethylbenzoate group, which contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.
The synthesis of 2-Oxo-2-(phenethylamino)ethyl 2,5-dimethylbenzoate typically involves several synthetic steps:
The reaction conditions generally include controlled temperatures and specific solvents to optimize yield and purity. Common reagents might include acid chlorides for esterification and oxidizing agents such as pyridinium chlorochromate for introducing the oxo functional group.
The molecular structure of 2-Oxo-2-(phenethylamino)ethyl 2,5-dimethylbenzoate features:
CC(C)C(=O)N(CC1=CC=CC=C1)C(=O)OThe compound can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-Oxo-2-(phenethylamino)ethyl 2,5-dimethylbenzoate primarily involves its interaction with biological targets such as receptors or enzymes.
Thermal stability studies indicate that the compound decomposes at elevated temperatures, suggesting careful handling during storage and use.
2-Oxo-2-(phenethylamino)ethyl 2,5-dimethylbenzoate has several applications in scientific research:
This compound exemplifies the intersection of organic synthesis and medicinal application, highlighting its significance in advancing pharmaceutical research and development.
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.:
CAS No.: 37734-05-7